Cas no 288384-91-8 (2-Chloro-1H-benzo[d]imidazol-5-ol)
2-Chloro-1H-benzo[d]imidazol-5-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-5-ol, 2-chloro-
- 2-chloro-1H-benzo[d]imidazol-5-ol
- 2-chloro-5-hydroxybenzimidazole
- HJRBXFFANXXCBU-UHFFFAOYSA-N
- 2-Chloro-5-hydroxy-1H-benzimidazole
- 2-CHLORO-1H-1,3-BENZODIAZOL-5-OL
- 2-Chloro-1H-benzo[d]imidazol-5-ol
-
- Inchi: 1S/C7H5ClN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)
- InChI Key: HJRBXFFANXXCBU-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC(=CC=2N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- XLogP3: 2.2
- Topological Polar Surface Area: 48.9
2-Chloro-1H-benzo[d]imidazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000549-1g |
2-Chloro-5-hydroxy-1H-benzimidazole |
288384-91-8 | 98% | 1g |
$890.04 | 2023-09-02 | |
| Alichem | A061000549-5g |
2-Chloro-5-hydroxy-1H-benzimidazole |
288384-91-8 | 98% | 5g |
$2209.15 | 2023-09-02 | |
| Alichem | A061000549-10g |
2-Chloro-5-hydroxy-1H-benzimidazole |
288384-91-8 | 98% | 10g |
$2696.14 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688528-100mg |
2-Chloro-1H-benzimidazol-6-ol |
288384-91-8 | 98% | 100mg |
¥1785.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688528-250mg |
2-Chloro-1H-benzimidazol-6-ol |
288384-91-8 | 98% | 250mg |
¥2142.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688528-1g |
2-Chloro-1H-benzimidazol-6-ol |
288384-91-8 | 98% | 1g |
¥5355.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688528-5g |
2-Chloro-1H-benzimidazol-6-ol |
288384-91-8 | 98% | 5g |
¥15000.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688528-10g |
2-Chloro-1H-benzimidazol-6-ol |
288384-91-8 | 98% | 10g |
¥19630.00 | 2024-05-20 |
2-Chloro-1H-benzo[d]imidazol-5-ol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-Chloro-1H-benzo[d]imidazol-5-ol
Professional Introduction to 2-Chloro-1H-benzo[d]imidazol-5-ol (CAS No. 288384-91-8)
2-Chloro-1H-benzo[d]imidazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 288384-91-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzo[d]imidazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug discovery. The presence of both chloro and hydroxyl substituents on the benzodiazole core enhances its pharmacological potential, making it a valuable scaffold for developing novel therapeutic agents.
The benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological functions ranging from antimicrobial to anticancer properties. The chloro substituent at the 2-position of the imidazole ring introduces electrophilicity, facilitating further functionalization through nucleophilic substitution reactions. This feature is particularly advantageous in designing molecules that interact with biological targets via covalent bonding or tight non-covalent interactions. The hydroxyl group at the 5-position adds polarity to the molecule, influencing its solubility and metabolic stability, which are critical factors in drug development.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. 2-Chloro-1H-benzo[d]imidazol-5-ol has emerged as a promising intermediate in synthesizing kinase inhibitors due to its ability to modulate enzyme activity through allosteric or competitive binding mechanisms. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various kinases, including tyrosine kinases and serine/threonine kinases, which are overexpressed in many cancers.
One of the most compelling aspects of 2-Chloro-1H-benzo[d]imidazol-5-ol is its versatility in medicinal chemistry. Researchers have leveraged its core structure to develop novel compounds with enhanced selectivity and potency. For instance, modifications at the 3-position or 6-position of the benzodiazole ring have led to derivatives with improved pharmacokinetic profiles. Additionally, computational studies using molecular docking have identified that this compound can effectively bind to the active sites of target enzymes, suggesting its potential as a lead compound for further optimization.
The synthesis of 2-Chloro-1H-benzo[d]imidazol-5-ol typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the condensation of o-chlorobenzaldehyde with guanidine hydrochloride under basic conditions to form the benzodiazole core, followed by chlorination and hydroxylation steps to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Recent preclinical studies have highlighted the therapeutic potential of 2-Chloro-1H-benzo[d]imidazol-5-ol derivatives in treating solid tumors and hematological malignancies. These studies indicate that certain analogs exhibit significant antiproliferative effects by inhibiting key signaling pathways involved in cell survival and proliferation. Moreover, preliminary toxicity studies suggest that these compounds are well-tolerated at therapeutic doses, although further investigation is needed to fully assess their safety profile.
The integration of machine learning and computational chemistry has accelerated the discovery of novel bioactive molecules derived from 2-Chloro-1H-benzo[d]imidazol-5-ol. By leveraging large datasets and predictive models, researchers can rapidly screen virtual libraries of derivatives to identify promising candidates for experimental validation. This approach has not only shortened drug discovery timelines but also reduced costs associated with traditional high-throughput screening methods.
The pharmaceutical industry continues to invest heavily in developing next-generation kinase inhibitors due to their clinical efficacy in treating cancers and inflammatory diseases. 2-Chloro-1H-benzo[d]imidazol-5-ol remains a cornerstone compound in this effort, serving as a foundation for generating structurally diverse libraries with tailored biological activities. As research progresses, it is anticipated that new derivatives will emerge with improved pharmacological properties, paving the way for innovative treatments against some of the most challenging diseases.
In conclusion,2-Chloro-1H-benzo[d]imidazol-5-ol (CAS No. 288384-91-8) is a versatile and pharmacologically relevant compound with significant potential in drug development. Its unique structural features make it an ideal candidate for designing novel therapeutics targeting kinases and other disease-causing enzymes. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a pivotal role in future medical breakthroughs.
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